5-{[5-(2-Methoxyphenyl)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{[5-(2-Methoxyphenyl)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic molecule with a unique structure that combines a furan ring, a methoxyphenyl group, and a dioxane-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(2-Methoxyphenyl)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized from furfural or furfuryl alcohol through catalytic hydrogenation using copper-aluminum or copper-chromium alloys as catalysts under specific conditions (pressure0.29–0.49 MPa, temperature200–210°C) .
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.
Formation of the Dioxane-Dione Moiety: The dioxane-dione moiety can be synthesized from Meldrum’s acid, which is widely used in organic synthesis for multiple C-C bond formations due to its adequate acidity and steric rigidity .
Final Coupling Reaction: The final step involves coupling the furan ring with the methoxyphenyl group and the dioxane-dione moiety under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include using continuous flow reactors, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-{[5-(2-Methoxyphenyl)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione: undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The methoxyphenyl group can be reduced to form the corresponding phenyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and amines (NH2-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the methoxyphenyl group can yield phenyl derivatives.
Scientific Research Applications
5-{[5-(2-Methoxyphenyl)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used as a probe to study biological processes involving furan and methoxyphenyl groups.
Industry: It can be used in the synthesis of advanced materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-{[5-(2-Methoxyphenyl)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets and pathways in biological systems. The furan ring and methoxyphenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The dioxane-dione moiety can also participate in chemical reactions, contributing to the compound’s overall reactivity and mechanism of action.
Comparison with Similar Compounds
5-{[5-(2-Methoxyphenyl)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione: can be compared with similar compounds, such as:
5-{[5-(4-Methoxyphenyl)furan-2-yl]methylidene}-2,4,6-(1H,3H,5H)-pyrimidinetrione:
5-(furan-2-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione:
These compounds share structural similarities but differ in their specific functional groups and reactivity. The presence of the methoxyphenyl group in This compound imparts unique properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-[[5-(2-methoxyphenyl)furan-2-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-18(2)23-16(19)13(17(20)24-18)10-11-8-9-15(22-11)12-6-4-5-7-14(12)21-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFFLGYHSZRRRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3OC)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.